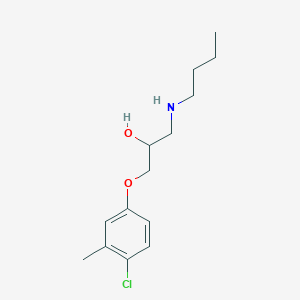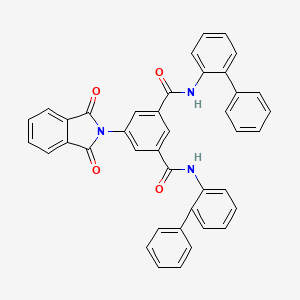![molecular formula C20H13BrN2OS2 B5112020 2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)
2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its neuroprotective effect. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the mechanism of action of the compound to gain a better understanding of its anticancer and anti-inflammatory activity.
3. Evaluation of the compound's pharmacokinetic properties to determine its bioavailability and toxicity.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of the compound.
5. Investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
6. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent anticancer and anti-inflammatory activity, as well as its neuroprotective effect, make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetic properties, and potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone involves the reaction of 4-bromoaniline with 2-thiophenecarboxaldehyde in the presence of ammonium acetate. The resulting intermediate is then reacted with 2-amino-4,6-dimethylpyrimidine-5-thiol to obtain the final product. The synthesis method has been optimized to achieve a high yield of the product with minimum impurities.
Scientific Research Applications
2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in animal models.
properties
IUPAC Name |
2-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS2/c21-15-8-6-13(7-9-15)16-10-25-19-18(16)20(23-12-22-19)26-11-17(24)14-4-2-1-3-5-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJITVNICOXKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)


![2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5111989.png)
![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112044.png)